![molecular formula C22H25NO5 B2591116 4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one CAS No. 859131-63-8](/img/structure/B2591116.png)
4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one
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Overview
Description
The compound “4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one” is a complex organic molecule with the molecular formula C22H25NO5. It contains several functional groups, including a chromen-2-one group, a phenyl group, and a bis(2-methoxyethyl)amino group .
Molecular Structure Analysis
This compound contains a total of 47 bonds, including 24 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 2 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), 1 tertiary amine (aliphatic), 1 aromatic hydroxyl, and 2 ethers .Scientific Research Applications
Anti-coagulant
Coumarin derivatives have been used as anti-coagulants . For example, warfarin and dicoumarol are two commonly used anti-coagulants that contain the coumarin motif .
Anti-inflammatory
Coumarin derivatives have shown anti-inflammatory properties . They can be used to develop new drugs for treating inflammatory diseases .
Antibacterial
Coumarin derivatives have demonstrated antibacterial activities . They can inhibit the growth of various bacteria, which makes them potential candidates for developing new antibacterial drugs .
Anticancer
Coumarin derivatives have been tested for anticancer activities . They can inhibit the proliferation and metastasis of many kinds of cancer cells .
Anti-HIV
Some coumarin derivatives have been tested for anti-HIV activities . They can inhibit the replication of HIV, which makes them potential candidates for developing new anti-HIV drugs .
Fluorescent Probes
Coumarin derivatives have strong fluorescence due to their α,β-unsaturated lipid structure . Therefore, they have important application value in fluorescent probes, dyes, and optical materials .
Anti-tuberculosis
Coumarin derivatives have been tested for anti-tuberculosis activities . They can inhibit the growth of Mycobacterium tuberculosis, which makes them potential candidates for developing new anti-tuberculosis drugs .
DNA Gyrase Inhibitors
Coumarin derivatives can inhibit DNA gyrase . DNA gyrase is an essential enzyme for DNA replication, and its inhibitors can be used to develop new antibacterial and anticancer drugs .
Safety and Hazards
Bis(2-methoxyethyl)amine, a component of this compound, is known to be a potentially irritating substance that can cause irritation to the eyes, skin, and respiratory system . It is recommended to handle this compound with appropriate safety precautions, including the use of protective eyewear, gloves, and a face mask .
Mechanism of Action
Target of action
The compound “4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one” is a derivative of coumarin . Coumarin derivatives are known to have various biological activities and can interact with multiple targets. For instance, some coumarin derivatives are used as fluorescent probes for various serine proteases .
Mode of action
Coumarin derivatives often exert their effects by interacting with enzymes or receptors in the body .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Coumarin derivatives are known to be involved in a variety of biochemical processes .
Result of action
Coumarin derivatives can have a wide range of effects depending on their specific structures and targets .
properties
IUPAC Name |
4-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-26-10-8-23(9-11-27-2)15-17-12-22(25)28-21-14-18(20(24)13-19(17)21)16-6-4-3-5-7-16/h3-7,12-14,24H,8-11,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMYOBHEIKEFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1=CC(=O)OC2=CC(=C(C=C12)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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